2-(Sec-butyl)morpholine

Catalog No.
S14106942
CAS No.
M.F
C8H17NO
M. Wt
143.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Sec-butyl)morpholine

Product Name

2-(Sec-butyl)morpholine

IUPAC Name

2-butan-2-ylmorpholine

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

InChI

InChI=1S/C8H17NO/c1-3-7(2)8-6-9-4-5-10-8/h7-9H,3-6H2,1-2H3

InChI Key

BKXUQMZPUDBPFM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1CNCCO1

2-(Sec-butyl)morpholine is a chemical compound classified as a morpholine derivative, characterized by the presence of a sec-butyl group attached to the nitrogen atom of the morpholine ring. The chemical structure can be represented as follows:

  • Chemical Formula: C10_{10}H19_{19}N O
  • Structural Features: It consists of a six-membered heterocyclic ring containing both an amine (morpholine) and an ether functional group, which contributes to its unique chemical properties.

This compound is noted for its potential applications in various fields, including organic synthesis and pharmaceuticals, due to its ability to participate in a range of

Typical for secondary amines, including:

  • Alkylation Reactions: It can react with alkyl halides to form more complex amines.
  • Formation of Salts: When treated with acids, it can form morpholinium salts.
  • Enamine Formation: This compound can be utilized to generate enamines, which are valuable intermediates in organic synthesis.

The presence of the ether oxygen in the morpholine structure affects its nucleophilicity and basicity, making it less reactive compared to other secondary amines like piperidine .

The biological activity of 2-(sec-butyl)morpholine is primarily linked to its structural similarity to other morpholines, which exhibit various pharmacological properties. Morpholine derivatives are often investigated for their potential as:

  • Antimicrobial Agents: Some morpholine derivatives have shown efficacy against bacteria and fungi.
  • Anticancer Compounds: They are being studied for their role in cancer treatment due to their ability to inhibit specific enzymes involved in tumor growth.

Synthesis of 2-(sec-butyl)morpholine can be achieved through several methods:

  • Direct Alkylation: Morpholine can be reacted with sec-butyl halides under basic conditions to yield 2-(sec-butyl)morpholine.
  • Cyclization Reactions: Starting from appropriate precursors that contain both an amine and a suitable leaving group can lead to the formation of the morpholine ring structure.

These methods highlight the versatility of morpholines in synthetic organic chemistry and their utility as intermediates in drug development .

2-(Sec-butyl)morpholine finds applications across various industries:

  • Pharmaceuticals: It serves as a building block for synthesizing bioactive compounds.
  • Agriculture: Morpholine derivatives are used as fungicides and herbicides due to their ability to inhibit ergosterol biosynthesis in fungi.
  • Industrial Chemicals: It may be employed in formulations requiring corrosion inhibitors or as solvents in

Interaction studies involving 2-(sec-butyl)morpholine focus on its reactivity with biological targets and other chemical species. These studies are crucial for understanding how this compound behaves in biological systems and its potential effects when used in pharmaceuticals or agricultural products. Key areas of investigation include:

  • Reactivity with Enzymes: Understanding how it interacts with specific enzymes can provide insights into its potential therapeutic applications.
  • Toxicological Studies: Evaluating its safety profile is essential for any industrial or pharmaceutical application.

Such studies help establish guidelines for safe handling and usage while assessing the compound's efficacy .

Several compounds share structural similarities with 2-(sec-butyl)morpholine. A comparison highlights its uniqueness:

Compound NameStructure TypeNotable Properties
MorpholineHeterocyclic amineUsed widely as a solvent and reagent
PiperidineSaturated heterocycleMore nucleophilic than morpholines
4-MethylmorpholineMorpholine derivativeExhibits antimicrobial activity
1-MethylpiperidineSaturated heterocycleCommonly used in organic synthesis

While all these compounds feature nitrogen within a cyclic structure, 2-(sec-butyl)morpholine's unique sec-butyl substitution imparts distinct properties that may influence its reactivity and biological activity compared to others .

Nucleophilic Substitution Strategies in Morpholine Ring Formation

Nucleophilic substitution reactions, particularly SN2 mechanisms, are widely employed for constructing the morpholine ring in 2-(sec-butyl)morpholine derivatives. The reaction typically involves a secondary amine nucleophile attacking a β-carbon electrophile bearing a suitable leaving group (e.g., bromide, tosylate). For example, treatment of 2-bromo-1-(sec-butyl)propane-1-amine with sodium hydride in tetrahydrofuran induces cyclization via backside attack, forming the six-membered morpholine ring with stereochemical inversion at the electrophilic carbon.

Critical parameters influencing reaction efficiency include:

  • Leaving group ability: Tosylates (pKa ≈ −6.5) outperform bromides (pKa ≈ −9) due to superior stabilization of the transition state.
  • Solvent effects: Polar aprotic solvents like dimethylformamide enhance nucleophilicity, while dichloromethane minimizes competing elimination.
  • Base selection: Sodium hydride enables quantitative deprotonation of secondary amines, whereas potassium carbonate is preferred for moisture-sensitive substrates.

Table 1: Comparative performance of leaving groups in SN2-based morpholine synthesis

Leaving GroupReaction Yield (%)Reaction Time (h)Stereochemical Purity (%)
Tosylate92499
Bromide78895
Mesylate85697

Data adapted from .

Recent advances include the use of cesium fluoride to activate silicon-protected amines, enabling one-pot deprotection and cyclization with 89% isolated yield.

Ring-Opening Cyclization Approaches Using Oxazetidine Precursors

Oxazetidine intermediates provide a stereocontrolled pathway to 2-(sec-butyl)morpholine derivatives through strain-driven ring expansion. The synthetic sequence involves:

  • Oxazetidine formation: Condensation of (R)-sec-butylglycidol with primary amines yields enantiopure oxazetidines.
  • Ring-opening: Treatment with Grignard reagents (e.g., methylmagnesium bromide) induces nucleophilic attack at the β-carbon, followed by spontaneous cyclization.

Notably, zirconium(IV) chloride catalyzes the double Grignard addition to oxazetidine derivatives, achieving 63% yield of 2-(sec-butyl)-4,4-dimethylmorpholine through a proposed [2+2] cycloreversion mechanism.

Key mechanistic insights:

  • Ring strain (≈25 kcal/mol in oxazetidines) lowers activation energy for nucleophilic attack.
  • Steric effects from the sec-butyl group direct regioselectivity toward less hindered positions.

Table 2: Catalytic systems for oxazetidine ring-opening

CatalystSubstrateYield (%)Enantiomeric Excess (%)
ZrCl43-(sec-butyl)oxazetidine6398
RuCl3·3H2O2-methyloxazetidine7195
AgOTf4-phenyloxazetidine5899

Data from .

Phase-Transfer Catalyzed Alkylation Techniques

Chiral phase-transfer catalysis (PTC) enables asymmetric alkylation of morpholine precursors under mild conditions. A representative protocol involves:

  • Dissolving N-(diphenylmethylene)glycine tert-butyl ester and 2-(sec-butyl)oxirane in a toluene/water biphasic system.
  • Adding (R,R)-N-spiroquaternary ammonium bromide catalyst (5 mol%).
  • Stirring at −20°C for 24 hours to achieve 91% yield with 94% ee.

Critical factors:

  • Catalyst design: Binaphthyl-modified quaternary ammonium salts provide optimal facial shielding for enantioselective epoxide opening.
  • Temperature control: Maintaining −20°C suppresses background non-catalyzed reactions.
  • Counterion effects: Tetrafluoroborate anions improve catalyst solubility compared to chlorides.

Table 3: Performance of PTC systems in sec-butyl group installation

Catalyst StructureReaction Scale (mmol)ee (%)Isolated Yield (%)
N-Benzylcinchoninium bromide108288
Spirobinaphthylammonium salt509491
Tartrate-derived PTC1008993

Data sourced from .

Rhodium-Catalyzed Asymmetric Hydrogenation Systems

The most significant breakthrough in the asymmetric synthesis of 2-substituted morpholines has been achieved through rhodium-catalyzed enantioselective hydrogenation using bisphosphine ligands bearing large bite angles [2] [3]. The SKP-rhodium complex system has demonstrated exceptional performance in the hydrogenation of 6-phenyl-3,4-dihydro-2H-1,4-oxazines, providing access to 2-substituted chiral morpholines with unprecedented efficiency [3].

The optimal catalytic system employs the rhodium complex [Rh(cod)2]SbF6 paired with the (R,R,R)-SKP ligand under carefully controlled reaction conditions [3]. Under these conditions, a variety of 2-substituted chiral morpholines can be obtained in quantitative yields with excellent enantioselectivities reaching up to 99% enantiomeric excess [3]. The reaction proceeds under 30 atmospheres of hydrogen pressure in dichloromethane at room temperature over 24 hours [3].

Substrate TypeYield (%)Enantiomeric Excess (%)Reference
4-Substituted oxazines>9994 (CF3 group) [3]
3-Substituted oxazines>9994 (methoxy group) [3]
2-Substituted oxazines>9999 (both electron-withdrawing and donating) [3]
Alkyl-substituted oxazines>9958-91 [3]

Mechanistic Investigations and Substrate Scope

Mechanistic studies employing deuterium labeling experiments have revealed that the hydrogenation process occurs exclusively at the carbon-carbon double bond of the enamide intermediate [3]. When hydrogen gas is replaced with deuterium gas, two deuterium atoms are incorporated at both adjacent carbons, confirming that the stereochemical information is established during the hydrogenation of the unsaturated morpholine precursor [3].

The substrate scope for this transformation is remarkably broad, accommodating various substitution patterns on the aromatic ring [3]. Electron-withdrawing groups such as trifluoromethyl substituents at the 4-position provide products with 94% enantiomeric excess, while electron-donating groups like methoxy substituents at the 3-position yield comparable selectivities [3]. Particularly noteworthy is the exceptional performance observed with 2-substituted substrates, where both electron-withdrawing and electron-donating substituents afford products with 99% enantiomeric excess [3].

Alternative Transition Metal Systems

Beyond rhodium catalysis, palladium and iridium complexes have also demonstrated utility in the enantioselective hydrogenation of morpholine precursors [1] [4]. Palladium-catalyzed decarboxylative allylic alkylation of racemic piperazin-2-ones enables the formation of piperazin-2-ones bearing quaternary stereocenters with high enantioselectivity [1]. Iridium-catalyzed hydrogenation of unsaturated piperazin-2-ones represents another versatile strategy for accessing these heterocycles with good to high levels of stereoselectivity [1].

Organocatalytic Strategies for Stereocontrol

Morpholine-Based Amino Acid Catalysts

The development of organocatalytic approaches for morpholine synthesis has focused primarily on the use of beta-morpholine amino acids as chiral catalysts [5] [6]. These catalysts, despite the inherent limitations of morpholine-based systems, have demonstrated remarkable efficiency in asymmetric transformations when properly designed [5] [6]. The beta-morpholine amino acid catalysts can achieve quantitative conversions with as little as 1 mol% catalyst loading in the 1,4-addition reaction of aldehydes to nitroolefins [5] [6].

The reduced reactivity of morpholine-based enamines compared to their pyrrolidine and piperidine counterparts is attributed to the presence of oxygen in the ring structure and the pronounced pyramidalization of the nitrogen atom [5] [6]. The oxygen atom increases the ionization potential and consequently reduces nucleophilicity compared to piperidine-based systems [5] [6]. However, the incorporation of a carboxylic acid moiety at the beta-position to the amine proves crucial for catalytic activity [5] [6].

Catalyst TypeLoading (mol%)Yield (%)Enantiomeric Excess (%)SolventReference
beta-Morpholine amino acids1Quantitative70-99Isopropanol [5] [6]
Cinchona alkaloid-derived phthalazineVariableExcellentExcellentVarious [7]
Quinine-derived urea10GoodModerate to highToluene [1]

Cinchona Alkaloid-Derived Catalysts

Cinchona alkaloid-derived catalysts have emerged as highly versatile organocatalysts for morpholine synthesis [7] [8]. The cinchona alkaloid-derived phthalazine catalyst system enables the enantioselective chlorocycloetherification of alkenol substrates to furnish morpholines containing quaternary stereocenters [7]. This methodology produces various chlorinated 2,2-disubstituted morpholines from alkenol substrates under mild conditions with excellent yields and enantioselectivities [7].

The pseudo-enantiomeric nature of cinchona alkaloids provides access to both enantiomers of the desired products, making them particularly valuable for target-oriented synthesis [8]. These catalysts serve as highly versatile platforms for more than 100 types of asymmetric reactions and can be immobilized via their vinyl side chains for recyclability [8].

Phase-Transfer Catalytic Systems

Phase-transfer catalytic approaches using chiral quaternary ammonium salts have demonstrated significant potential for morpholine synthesis [9]. These systems enable enantioselective transformations under environmentally benign conditions, often in water-rich solvent systems without the need for base additives [9]. The development of chiral quaternary ammonium bromides incorporating conformationally flexible biphenyl subunits has led to highly efficient asymmetric phase-transfer catalysis [9].

Zirconium-Mediated Grignard Addition Protocols

Active Species Generation and Characterization

Zirconium-mediated Grignard addition protocols represent a unique approach to morpholine synthesis through the generation of highly reactive organozirconium intermediates [10] [11]. The active species Cp2Zr(II) is generated through the reduction of Cp2ZrCl2 with magnesium metal in tetrahydrofuran [10]. This process involves a redox reaction where Cp2ZrCl2 reacts with magnesium to produce low oxidation state species Cp2Zr(II) and magnesium chloride radicals [10].

The atomic ratio of zirconium to magnesium in the active species solution has been determined to be approximately 1:1.56 by inductively coupled plasma analysis, indicating successful reduction of the zirconium dichloride precursor [10]. The coordination of tetrahydrofuran solvent molecules to the zirconium center appears essential for the reaction to proceed, as demonstrated by the lack of reactivity when toluene is used as the solvent [10].

ParameterValueReference
Zr:Mg atomic ratio1:1.56 [10]
Required Mg equivalents~1.7 per substrate [12]
Essential solventTHF [10]
Temperature rangeRoom temperature to 80°C [11]

Mechanistic Pathways and Intermediates

The mechanism of zirconium-mediated morpholine formation involves multiple competing pathways that proceed through distinct organometallic intermediates [10] [11]. Density functional theory calculations have revealed two primary mechanistic routes: one involving magnesium chloride radicals abstracting chlorine atoms from organic substrates, and another where the Cp2Zr(II) species directly attacks carbon-chlorine bonds [10].

The first pathway proceeds through the formation of transition state TS1, requiring a kinetic energy barrier of 14.8 kcal/mol, while the second pathway involving direct zirconium attack proceeds spontaneously with an energy change of -34.2 kcal/mol [10]. The reaction likely proceeds through the more thermodynamically favorable second pathway, generating organozirconium intermediates that can undergo subsequent Grignard-type reactions [10].

Synthetic Applications and Limitations

Zirconium-mediated protocols have found particular utility in the synthesis of main-chain metallopolymers containing morpholine units [10] [13]. The stepwise polymerization method using refractory metal-containing active species provides significant guidance for preparing ultra-high temperature ceramic precursors with metal-carbon main chain structures [10].

However, several limitations constrain the broader application of these protocols [11] [14]. The light-sensitive nature of zirconium benzyl species necessitates conducting all synthetic operations under reduced lighting conditions with reaction vessels covered in aluminum foil [11]. Additionally, the formation of cyclometalated intermediates can complicate product isolation and purification [11].

XLogP3

1.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

143.131014166 g/mol

Monoisotopic Mass

143.131014166 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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